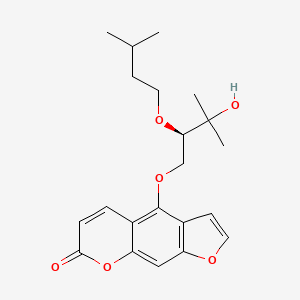
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” is a complex organic compound that belongs to the class of furobenzopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” typically involves multi-step organic reactions. The process may start with the preparation of the furobenzopyran core, followed by the introduction of the hydroxy and butoxy substituents. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may exhibit interesting bioactivities such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to modulate specific biological pathways could make it a candidate for the treatment of various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could enhance the performance of these materials.
Mecanismo De Acción
The mechanism of action of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” include other furobenzopyran derivatives with different substituents. Examples may include:
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(2-methylbutoxy)butoxy)-, ®-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(4-methylbutoxy)butoxy)-, ®-
Uniqueness
The uniqueness of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy)-, ®-” lies in its specific substituents, which may confer distinct chemical and biological properties. These properties could make it more effective in certain applications compared to similar compounds.
Propiedades
Número CAS |
109151-07-7 |
|---|---|
Fórmula molecular |
C21H26O6 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-[(2R)-3-hydroxy-3-methyl-2-(3-methylbutoxy)butoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H26O6/c1-13(2)7-9-25-18(21(3,4)23)12-26-20-14-5-6-19(22)27-17(14)11-16-15(20)8-10-24-16/h5-6,8,10-11,13,18,23H,7,9,12H2,1-4H3/t18-/m1/s1 |
Clave InChI |
OKTHWNGYYPORFX-GOSISDBHSA-N |
SMILES isomérico |
CC(C)CCO[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
SMILES canónico |
CC(C)CCOC(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)

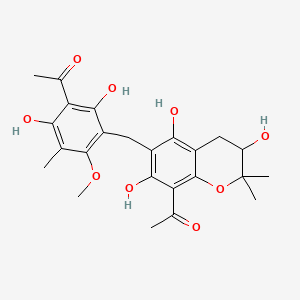

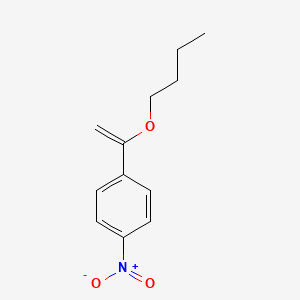
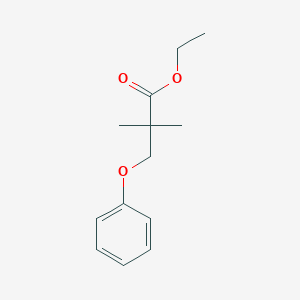
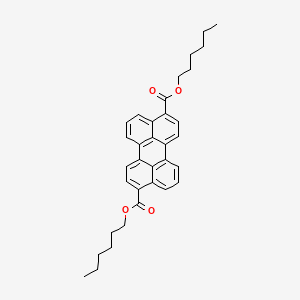

![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
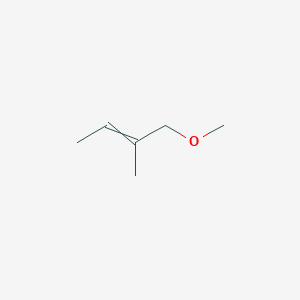
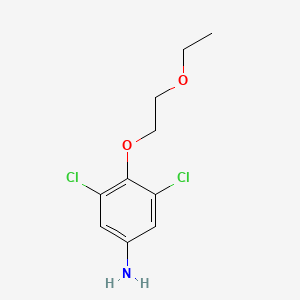
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
